

A-485 Treatment Parameters by Cancer and Model System

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: A-485

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The following table consolidates key experimental parameters for **A-485** application across different studies.

Cancer Type	Experimental System	Treatment Duration	Concentration/Dosage	Key Experimental Observations
Diffuse Large B-Cell Lymphoma (DLBCL)	In vitro (cell lines)	72 hours [1]	250 nM, 500 nM [1]	Reduced H3K27Ac levels; induced cell cycle arrest and apoptosis [1].
Diffuse Large B-Cell Lymphoma (DLBCL)	In vivo (mouse xenograft)	Not explicitly stated (tumors ~60 mm ³ at start) [1]	50 mg/kg [1]	Demonstrated potent antitumor effects with minimal toxicity; enhanced effect with XPO1 inhibitor KPT8602 [1].

Cancer Type	Experimental System	Treatment Duration	Concentration/Dosage	Key Experimental Observations
Retinal Neovascularization	In vitro (HMC3 microglia)	24 hours [2]	Not explicitly stated	Increased lactylation in microglia under hypoxia [2].
Retinal Neovascularization	In vivo (OIR mouse model)	Administration from P10 to P17 (7 days) [2]	50 mg/kg [2]	Greatly suppressed pathological vascularization in vivo [2].
Various Cancers (Pancreatic, Prostate, Leukemia, etc.)	In vitro (cell lines)	72 hours - 5 days [3]	0.139 μ M - >30 μ M (IC50/EC50, cell-dependent) [3]	Potent anti-proliferative activity in hematologic and AR-positive cancers; weaker effect in some solid tumors (e.g., MCF7, PANC-1) [3].

Experimental Protocols from Key Studies

Here are detailed methodologies from published studies that successfully utilized **A-485**.

In Vitro Protocol for DLBCL [1]

- **Cell Lines:** TMD8, OCI-LY7, U2932, OCI-LY3, Pfeiffer.
- **Culture:** Maintained in RPMI-1640 or IMDM medium with 10% FBS.
- **A-485 Treatment:** Cells were treated with DMSO (control), 250 nM, or 500 nM **A-485** for **72 hours**.
- **Functional Assays:**
 - **Cell Viability (CCK-8):** Cells cultured in 96-well plates, viability measured after 72 hours.

- **Apoptosis:** Assessed using Annexin V-PE/7-AAD staining followed by flow cytometry.
- **Cell Cycle:** Cells fixed in ethanol, treated with RNase A, stained with PI, and analyzed by flow cytometry.
- **Western Blotting:** Protein extracted after 72-hour treatment using RIPA buffer; 20 µg protein separated by SDS-PAGE for detection of targets like H3K27Ac.

In Vivo Protocol for Retinal Neovascularization [2]

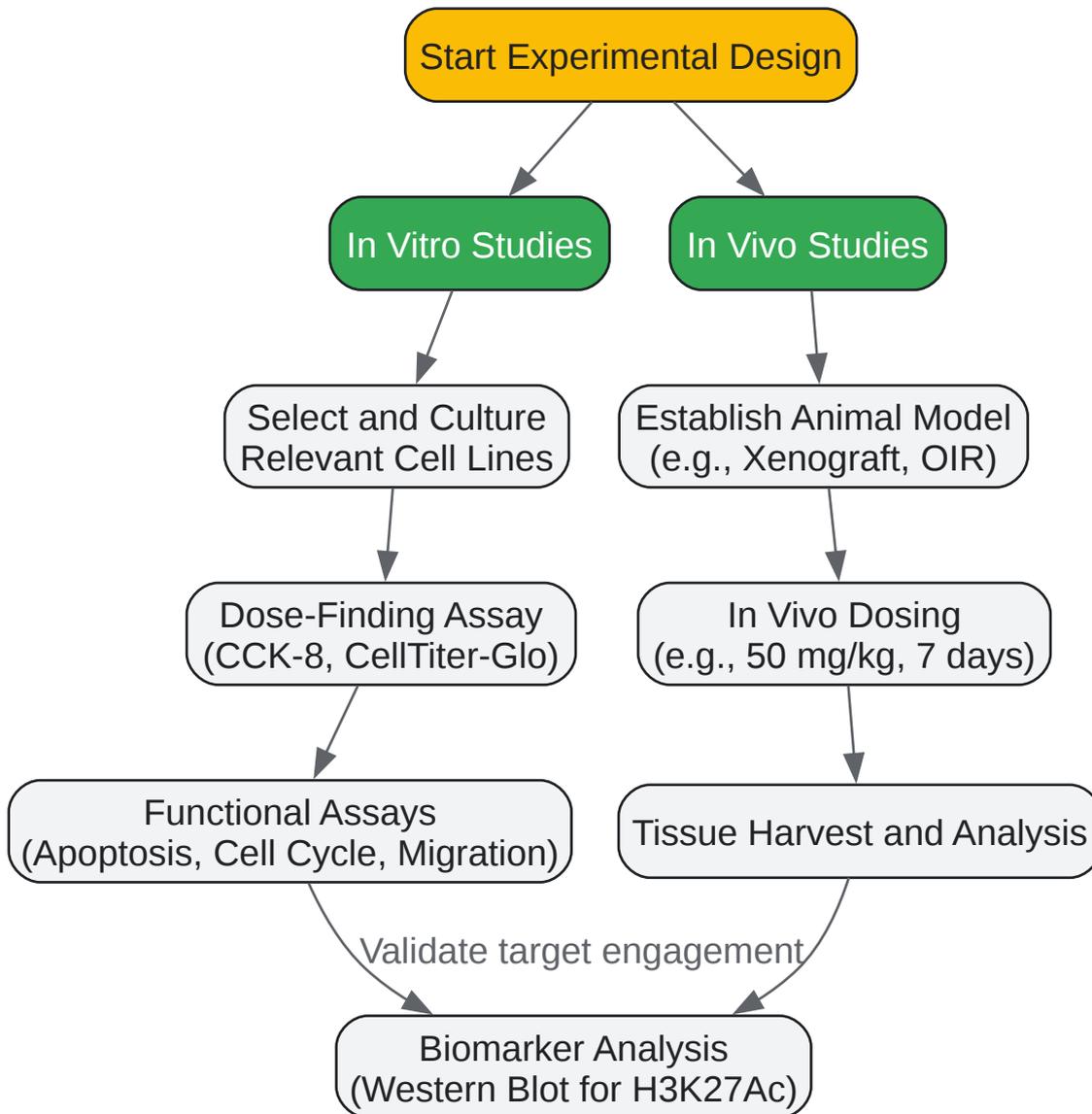
- **Animal Model:** Oxygen-induced retinopathy (OIR) mouse model.
- **Treatment Schedule:** **A-485** was administered at **50 mg/kg** from postnatal day 10 (P10) to postnatal day 17 (P17).
- **Assessment:** Retinas were analyzed for pathological neovascularization and lactylation levels.

Critical Considerations for Experimental Design

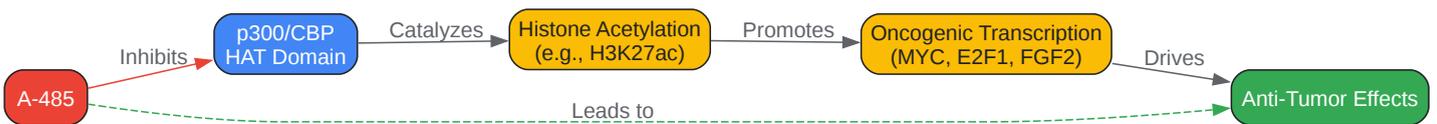
- **Cell-Type Specific Efficacy:** **A-485** shows strong potency in hematological cancers and models dependent on the AR signaling pathway (e.g., LNCaP). It may have limited efficacy in some solid tumor cell lines (e.g., breast cancer MCF7, pancreatic cancer PANC-1), so preliminary dose-response experiments are crucial [3].
- **Combination Therapy:** Research indicates **A-485** can act synergistically with other inhibitors. For example, in DLBCL, combining **A-485** with the XPO1 inhibitor KPT8602 enhanced anti-tumor effects both in vitro and in vivo [1].
- **Biomarker Assessment:** **A-485** inhibits the histone acetyltransferase activity of p300/CBP. A key downstream biomarker to measure target engagement is a reduction in **H3K27Ac** levels, which can be monitored via Western blotting [1].

Experimental Workflow and Mechanism of Action

To help visualize the common experimental workflow and how **A-485** functions, please refer to the following diagrams.



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